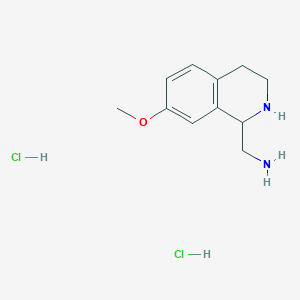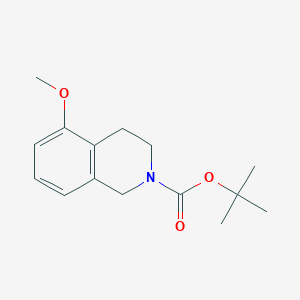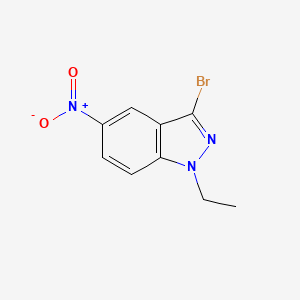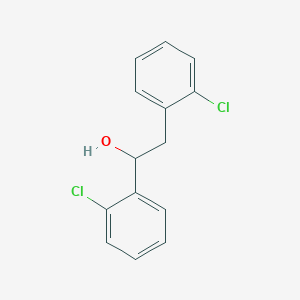
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Metoxi-1,2,3,4-tetrahidroisoquinolin-1-il)metanamina dihidrocloruro es un compuesto sintético que pertenece a la clase de alcaloides isoquinolínicos. Los alcaloides isoquinolínicos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos . Este compuesto ha demostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (7-Metoxi-1,2,3,4-tetrahidroisoquinolin-1-il)metanamina dihidrocloruro normalmente implica la funcionalización de derivados de tetrahidroisoquinolina. Un método común es la reacción de Pictet-Spengler, que implica la ciclación de un derivado N-acilo de β-feniletilamina en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o cloruro de zinc (ZnCl2) . Las condiciones de reacción a menudo requieren temperaturas elevadas y una atmósfera inerte para garantizar el rendimiento del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones multicomponente (MCR) que mejoran la economía atómica, la selectividad y el rendimiento. Estas reacciones a menudo utilizan estrategias de acoplamiento cruzado deshidrogenativo catalizado por metales de transición (CDC) que implican el acoplamiento directo de enlaces C(sp3)–H con varios nucleófilos en presencia de cooxidantes como peróxido de hidrógeno (H2O2) o hidroperóxido de terc-butilo (TBHP) . Estos métodos son escalables y respetuosos con el medio ambiente, lo que los hace adecuados para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(7-Metoxi-1,2,3,4-tetrahidroisoquinolin-1-il)metanamina dihidrocloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, particularmente en el grupo metoxi, utilizando reactivos como metóxido de sodio o terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4)
Sustitución: Metóxido de sodio (NaOMe), terc-butóxido de potasio (KOtBu)
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir varios derivados de tetrahidroisoquinolina con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de (7-Metoxi-1,2,3,4-tetrahidroisoquinolin-1-il)metanamina dihidrocloruro implica su interacción con dianas moleculares y vías específicas. Se ha demostrado que el compuesto modula la producción de citoquinas, en particular aumentando los niveles de interferón-gamma (IFN-γ), que juega un papel crucial en la respuesta inmunitaria . También afecta la migración de células inflamatorias y la producción de inmunoglobulina E (IgE), ejerciendo así efectos antiinflamatorios e inmunomoduladores .
Comparación Con Compuestos Similares
Compuestos similares
1,2,3,4-Tetrahidroisoquinolina: Un compuesto parental con una estructura similar pero que carece de los grupos metoxi y metanamina.
2-Metoxi-4-(7-metoxi-1,2,3,4-tetrahidroisoquinolin-1-il) fenol: Un alcaloide isoquinolínico sintético con actividad antiinflamatoria.
7-Metoxi-1-metil-1,2,3,4-tetrahidroisoquinolin-6-ol: Otro derivado con potenciales actividades biológicas.
Singularidad
(7-Metoxi-1,2,3,4-tetrahidroisoquinolin-1-il)metanamina dihidrocloruro es único debido a sus grupos funcionales específicos que confieren actividades biológicas distintas. Su capacidad para modular las respuestas inmunitarias y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C11H18Cl2N2O |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
Clave InChI |
FBXUCXJJDKWDQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCNC2CN)C=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate](/img/structure/B11850598.png)




![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)



![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)


